kobe2602

Vue d'ensemble

Description

Kobe2602 est un inhibiteur de petite molécule qui cible l'interaction entre les protéines Ras et Raf. Il est connu pour sa capacité à inhiber la liaison de H-Ras·GTP à c-Raf-1 RBD avec une valeur de Ki de 149 μM . Ce composé a montré une activité antitumorale significative et est principalement utilisé dans la recherche scientifique pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de Kobe2602 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. On sait que le composé est fourni sous forme de poudre avec une pureté ≥ 98% .

Méthodes de Production Industrielle

Les méthodes de production industrielle pour this compound ne sont pas largement documentées. Le composé est généralement produit dans des laboratoires spécialisés et fourni par des sociétés chimiques à des fins de recherche. Le processus de production implique des mesures strictes de contrôle qualité pour garantir une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Types de Réactions

Kobe2602 subit diverses réactions chimiques, notamment :

Inhibition de la Liaison Ras-Raf : This compound inhibe la liaison de H-Ras·GTP à c-Raf-1 RBD.

Inhibition de la Phosphorylation : Il inhibe efficacement la phosphorylation de MEK et ERK, qui sont des kinases en aval de Raf.

Réactifs et Conditions Communs

Concentration : This compound est utilisé à des concentrations allant de 2 μM à 20 μM dans les essais cellulaires.

Solvants : Il est soluble dans le DMSO avec une concentration maximale de 39,0 mg/mL.

Principaux Produits Formés

L'effet principal de this compound est l'inhibition de l'interaction Ras-Raf, conduisant à une réduction de la phosphorylation des kinases en aval et à l'inhibition de la prolifération cellulaire .

Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Recherche sur le Cancer : Il est utilisé pour étudier l'inhibition des interactions Ras-Raf et ses effets sur la croissance tumorale et la prolifération.

Développement de Médicaments : This compound sert d'échafaudage pour développer des inhibiteurs de Ras plus puissants.

Mécanisme d'Action

This compound exerce ses effets en inhibant l'interaction entre les protéines Ras et Raf. Cette inhibition empêche la phosphorylation des kinases en aval telles que MEK et ERK, conduisant à une réduction de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules transformées . Le composé cible spécifiquement la liaison de H-Ras·GTP à c-Raf-1 RBD .

Applications De Recherche Scientifique

Scientific Research Applications

Ras-Raf Interaction Inhibitor: Kobe2602 functions as an inhibitor of the Ras-Raf interaction . It inhibits the binding of H-Ras⋅GTP to c-Raf-1 RBD with a Ki value of 149 μM .

Anti-cancer Activity: this compound exhibits antitumor activity and effectively inhibits both anchorage-dependent and independent growth, inducing apoptosis of H-ras(G12V)-transformed NIH 3T3 cells . This is accompanied by the down-regulation of downstream molecules such as MEK/ERK, Akt, and RalA, as well as the upstream molecule Son of sevenless . this compound also demonstrates antitumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-ras(G12V) gene when administered orally .

Inhibition of Ebola Virus: this compound, along with Embelin, can disrupt the VP30 and NP interaction, demonstrating anti-Ebola virus activities . this compound inhibits the transcription and replication of the Ebola genome .

Detailed Research Findings

Inhibitory Effects on Ras Signaling Pathways: this compound inhibits the phosphorylation of MEK and ERK, which are downstream kinases of Raf in NIH 3T3 cells transiently expressing H-Ras . At a concentration of 20 μM, this compound efficiently inhibits the phosphorylation of MEK and ERK .

Binding Properties: this compound binds efficiently to M-Ras, Rap2A, and RalA but weakly to Rap1A compared with H-Ras . It shows very weak binding activity toward Cdc42 and Rac1, while it has some binding activity toward RhoA . this compound also binds to H-Ras⋅GDP .

Synergistic Antiviral Effect: this compound shows a synergistic anti-EBOV effect when combined with Embelin . The antiviral efficacy (EC50) increased from 1 μM by Kobe0065 alone to 351 nM when Kobe0065 and Embelin were combined in a 4:1 ratio .

Data Table

Case Studies

Xenograft Studies: In xenograft studies using human colon carcinoma SW480 cells carrying the G12V K-ras gene, oral administration of this compound demonstrated antitumor activity .

Mécanisme D'action

Kobe2602 exerts its effects by inhibiting the interaction between Ras and Raf proteins. This inhibition prevents the phosphorylation of downstream kinases such as MEK and ERK, leading to reduced cell proliferation and induction of apoptosis in transformed cells . The compound specifically targets the binding of H-Ras·GTP to c-Raf-1 RBD .

Comparaison Avec Des Composés Similaires

Composés Similaires

Unicité

This compound est unique en raison de son inhibition spécifique de l'interaction Ras-Raf avec une valeur de Ki relativement élevée de 149 μM . Sa capacité à inhiber les événements de phosphorylation en aval et à induire l'apoptose dans les cellules transformées en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Activité Biologique

Kobe2602 is a small-molecule inhibitor that has emerged as a promising candidate in the fight against cancers driven by RAS mutations, particularly H-RAS and K-RAS. Its biological activity has been characterized through various studies, revealing its mechanisms of action, efficacy in inhibiting tumor growth, and potential as an anticancer therapeutic.

This compound functions primarily by inhibiting the interaction between RAS proteins and their downstream effectors. Specifically, it targets the binding of H-RAS·GTP to c-Raf-1, which is crucial for the activation of the MAPK signaling pathway. This inhibition leads to a cascade of downstream effects:

- Inhibition of MEK/ERK Pathway : this compound effectively inhibits the phosphorylation of MEK and ERK in NIH 3T3 cells expressing activated H-RAS, demonstrating its ability to disrupt critical signaling pathways involved in cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in H-RAS transformed cells, suggesting its role in promoting cancer cell death .

- Impact on Oncogenic Pathways : Treatment with this compound results in down-regulation of several key molecules involved in oncogenic signaling, including Akt and RalA .

In Vitro Studies

This compound's efficacy was evaluated using various cancer cell lines:

- Colony Formation Assays : In soft agar assays, this compound inhibited anchorage-independent growth of H-RAS transformed NIH 3T3 cells with an IC50 value around 1.4 μM, which is comparable to other known inhibitors like sorafenib .

- Cell Proliferation : At a concentration of 20 μM, this compound nearly completely inhibited the proliferation of H-RAS transformed cells under serum-reduced conditions .

In Vivo Studies

This compound was further tested in xenograft models:

- Tumor Growth Inhibition : Daily oral administration of this compound at a dose of 80 mg/kg resulted in approximately 40-50% inhibition of tumor growth in nude mice bearing SW480 human colon carcinoma xenografts with K-RAS G12V mutations. This effect was less potent compared to sorafenib, which achieved about 65% inhibition .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other inhibitors:

| Compound | Target | IC50 (µM) | Effect on Tumor Growth (%) | Apoptosis Induction |

|---|---|---|---|---|

| This compound | H-RAS·GTP | 1.4 | 40-50% | Yes |

| Sorafenib | BRAF | 0.5 | 65% | Yes |

| AMG 510 | KRAS G12C | 0.5 | Not specified | Yes |

Case Studies and Research Findings

- In Silico Discovery : The discovery of this compound was facilitated by an in silico screening approach that identified compounds capable of binding to specific pockets on RAS proteins. This structural insight has guided further development and optimization of RAS inhibitors .

- Structural Analysis : NMR studies have confirmed that this compound binds effectively to H-RAS·GTP, suggesting a mechanism where it occupies critical binding sites necessary for RAS-effector interactions .

- Clinical Implications : Given the prevalence of RAS mutations in various cancers (approximately 30% across different types), compounds like this compound represent a novel approach to targeting these challenging oncogenes directly. Ongoing research aims to enhance its potency and specificity for clinical applications .

Propriétés

IUPAC Name |

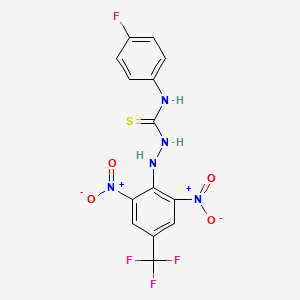

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBSITXCGPXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.